molecular formula C28H25N3O2S2 B2707853 3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea CAS No. 130925-07-4

3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea

Cat. No.: B2707853
CAS No.: 130925-07-4
M. Wt: 499.65
InChI Key: MHFKMGSLPRLVED-UHFFFAOYSA-N
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Description

N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including carbamothioyl, sulfonyl, and benzenecarboximidamide, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of diphenylcarbamothioyl chloride with 4-methylbenzenecarboximidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then reacted with phenylsulfonylmethyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylcarbamothioyl)benzamide
  • N-(diethylcarbamothioyl)benzamide
  • 4-(phenylsulfonyl)phenyl derivatives

Uniqueness

N’-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(Z)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFKMGSLPRLVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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